2-Oxiranemethanol, 3-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxiranemethanol, 3-(4-fluorophenyl)- is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . This compound is characterized by the presence of an oxirane ring and a fluorophenyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Oxiranemethanol, 3-(4-fluorophenyl)- typically involves the reaction of 4-fluorobenzaldehyde with an epoxide precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the oxirane ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
2-Oxiranemethanol, 3-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxiranemethanol, 3-(4-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxiranemethanol, 3-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in various biochemical studies .
Comparison with Similar Compounds
Similar compounds to 2-Oxiranemethanol, 3-(4-fluorophenyl)- include:
2-Oxiranemethanol, 3-(2-chlorophenyl)-2-(4-fluorophenyl)-: This compound has an additional chlorophenyl group, which alters its reactivity and applications.
2-Oxiranemethanol, 3-(4-bromophenyl)-:
2-Oxiranemethanol, 3-(4-methylphenyl)-: The methyl group affects the compound’s solubility and reactivity.
The uniqueness of 2-Oxiranemethanol, 3-(4-fluorophenyl)- lies in its specific combination of the oxirane ring and fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(4-fluorophenyl)oxiran-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNWDJMVWKQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.